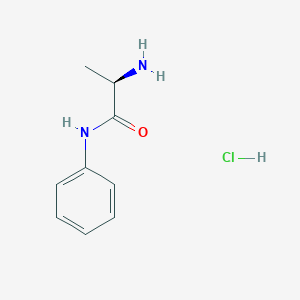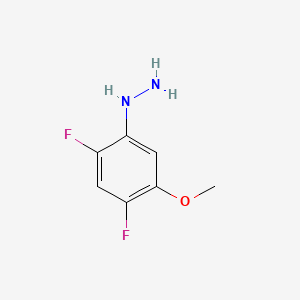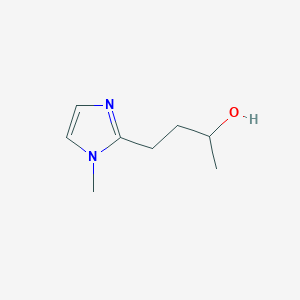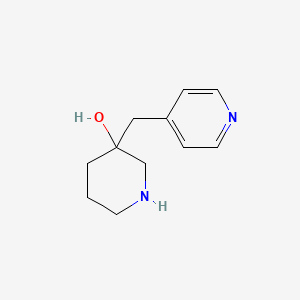
4-isocyanato-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-N,N-dimethylbenzamide is an organic compound that contains an isocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Isocyanato-N,N-dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-amino-N,N-dimethylbenzamide with phosgene to form the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process is carried out in specialized equipment designed to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to phosgene gas.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Amines: Used in substitution reactions to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Ureas: Formed from substitution reactions with amines.
Aplicaciones Científicas De Investigación
4-Isocyanato-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the production of polymers and coatings.
Industrial Chemistry: Employed in the manufacture of adhesives and sealants.
Mecanismo De Acción
The mechanism of action of 4-isocyanato-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various derivatives, including urethanes, ureas, and amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-N,N-dimethylbenzamide: Contains an iodine atom instead of an isocyanate group.
N,N-Dimethylbenzamide: Lacks the isocyanate functional group.
Uniqueness
4-Isocyanato-N,N-dimethylbenzamide is unique due to its isocyanate functional group, which imparts high reactivity towards nucleophiles. This reactivity makes it valuable in the synthesis of a wide range of chemical compounds and materials.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-isocyanato-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)8-3-5-9(6-4-8)11-7-13/h3-6H,1-2H3 |
Clave InChI |
SWLSABQUYDOUTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)








